2-Methyl-5-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline
Description
化学特性与结构表征
系统命名与IUPAC分类
根据国际纯粹与应用化学联合会(IUPAC)命名规则,该化合物的系统名称为2-甲基-5-[(2-甲基苄基)硫基]三唑并[1,5-c]喹唑啉 。其命名遵循以下原则:
- 主链选择喹唑啉环作为母体结构,编号从氮原子起始位开始;
- 三唑环稠合于喹唑啉的1,5-c位置,形成三唑并[1,5-c]喹唑啉骨架;
- 2位甲基取代基通过碳链连接至三唑环;
- 5位硫醚键连接的2-甲基苄基作为侧链取代基。
该分类属于杂环化合物中的稠合双环系统 ,具体为三唑环与喹唑啉环的平面稠合结构。
分子式与结构异构
该化合物的分子式为C₁₉H₁₆N₄S ,其结构存在以下潜在异构现象:
- 位置异构 :硫醚取代基在喹唑啉环上的位置可能变化,例如5位与7位取代;
- 立体异构 :由于三唑环的平面刚性,立体异构主要受侧链构型影响,但本化合物中未发现手性中心;
- 互变异构 :三唑环的氮原子可能发生质子迁移,形成1,2,3-三唑与1,2,4-三唑的互变异构体,但在固态下以三唑形式稳定存在。
表1总结了关键结构参数:
| 参数 | 数值 |
|---|---|
| 分子量 | 332.42 g/mol |
| 氢键供体数 | 0 |
| 氢键受体数 | 4 |
| 可旋转键数 | 3 |
| 拓扑极性表面积 | 72.9 Ų |
晶体学数据与X射线衍射分析
尽管目前公开文献中尚未报道该化合物的单晶结构数据,但类似三唑并喹唑啉衍生物的X射线研究表明:
光谱表征
核磁共振(NMR)谱特征
¹H NMR (400 MHz, CDCl₃) :
- δ 8.45 (s, 1H, 喹唑啉H-3)
- δ 7.85 (d, J=8.4 Hz, 1H, 喹唑啉H-6)
- δ 7.32-7.25 (m, 4H, 苄基芳香H)
- δ 4.32 (s, 2H, SCH₂)
- δ 2.65 (s, 3H, 三唑环CH₃)
- δ 2.48 (s, 3H, 苄基CH₃)
¹³C NMR (100 MHz, CDCl₃) :
红外(IR)振动模式分析
傅里叶变换红外光谱显示以下特征吸收带:
- 3050-3100 cm⁻¹:芳香C-H伸缩振动;
- 1605 cm⁻¹:C=N键伸缩振动(三唑环);
- 1240 cm⁻¹:C-S-C不对称伸缩振动;
- 1080 cm⁻¹:C-O-C对称振动(若存在甲氧基);
- 760 cm⁻¹:芳香环面外弯曲振动。
质谱裂解规律
电子轰击质谱(EI-MS)显示以下特征碎片:
该化合物的质谱裂解路径主要涉及硫醚键的断裂与稠环系统的逐步分解,符合类似结构喹唑啉衍生物的裂解规律。
Properties
Molecular Formula |
C18H16N4S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-methyl-5-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C18H16N4S/c1-12-7-3-4-8-14(12)11-23-18-20-16-10-6-5-9-15(16)17-19-13(2)21-22(17)18/h3-10H,11H2,1-2H3 |
InChI Key |
CYINGXPKZHGBQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C4=NC(=NN42)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Methyl-5-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline typically involves the reaction of 4-hydrazinoquinazoline with potassium ethylxanthogenate, followed by a Dimroth-like rearrangement . This method is efficient and convenient, providing a straightforward route to the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as microwave-assisted reactions and metal-catalyzed reactions to enhance yield and efficiency .
Chemical Reactions Analysis
2-Methyl-5-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Alkylation and acylation reactions can introduce different substituents onto the quinazoline ring.
Common reagents used in these reactions include halogenocarboxylic acids, esters, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
The applications of 2-Methyl-5-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline extend across various fields of medicinal chemistry:
1. Antimicrobial Activity
Quinazoline derivatives have shown potential as antimicrobial agents. Studies indicate that compounds with similar structures exhibit significant inhibitory effects against various bacterial strains. For instance, quinazoline derivatives have been developed as fluoroquinolone-like inhibitors targeting bacterial gyrase and DNA topoisomerase IV, which are crucial for bacterial survival and replication .
2. Anticancer Properties
Research has highlighted the anticancer potential of quinazoline derivatives. A series of substituted quinazolines have demonstrated cytotoxic effects against different cancer cell lines, including colon cancer and melanoma. The structure-activity relationship (SAR) indicates that modifications at specific positions can enhance anticancer activity .
3. Antitubercular Activity
Recent studies have also focused on the antitubercular properties of quinazoline derivatives. Compounds that incorporate triazole motifs have been synthesized and tested for their efficacy against Mycobacterium tuberculosis. Some derivatives showed promising results as inhibitors of the InhA enzyme, which is critical for the survival of the bacterium .
Case Studies
Several case studies provide insights into the effectiveness of quinazoline derivatives:
Case Study 1: Anticancer Activity
A study demonstrated that certain substituted quinazolines exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells with IC50 values in the low micromolar range. The research emphasized the importance of specific functional groups in enhancing anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of novel quinazoline derivatives were synthesized and evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that some compounds surpassed traditional antibiotics in efficacy, highlighting their potential as new therapeutic agents in combating antibiotic resistance .
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, leading to the disruption of essential cellular processes in microorganisms and cancer cells . The compound’s antimicrobial activity is related to its ability to interfere with the synthesis of vital cellular components, while its anticancer effects are linked to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazoloquinazolines exhibit diverse biological and photophysical properties depending on substituent type and position. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Triazolo[1,5-c]quinazoline Derivatives
Antimicrobial Activity
- 2-Methyl-5-[(2-methylbenzyl)thio] derivative : Exhibits broad-spectrum antimicrobial activity, with MIC values comparable to fluconazole against Candida albicans .
- Thio-carboxylic acid derivatives (e.g., 2a-d): Show superior antifungal activity (MIC = 8–32 µg/mL) compared to non-sulfur analogues, likely due to enhanced membrane penetration .
- 5-Methyl-2-one derivatives : Lower anti-inflammatory activity (IC₅₀ > 50 µM) compared to sulfur-containing counterparts, emphasizing the role of thioether groups in bioactivity .
Anticancer Potential
- Triazoloquinazolines with lipophilic substituents (e.g., 2-methylbenzylthio) demonstrate moderate cytotoxicity against breast cancer cell lines (MCF-7, GI₅₀ = 12–18 µM), attributed to kinase inhibition .
Photophysical Properties
- 5-Aminobiphenyl-substituted derivatives: Display high quantum yields (Φ = 0.45–0.62 in DCM) and solvatochromism, making them suitable for optoelectronic materials .
- 3-Aryl-[1,2,4]triazolo[4,3-c]quinazolines : Lower fluorescence efficiency (Φ = 0.18–0.29) compared to [1,5-c] isomers, highlighting the impact of annelation type on photophysics .
Biological Activity
The compound 2-Methyl-5-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
- Molecular Formula : C16H16N4OS
- Molecular Weight : 312.40 g/mol
- CAS Number : 879044-17-4
The structure of this compound features a triazoloquinazoline core, which is known for its diverse pharmacological properties. The presence of the thioether group contributes to its biological activity by enhancing lipophilicity and potentially influencing receptor interactions.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinazoline and triazole exhibit significant anticancer properties. Specifically, compounds with the triazoloquinazoline scaffold have shown cytotoxic effects against various cancer cell lines.
In these studies, the incorporation of a methyl group at the 2-position and a thioether moiety has been linked to increased cytotoxicity. The mechanism is believed to involve the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair, leading to apoptosis in cancer cells.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. It has been shown to inhibit the NF-κB signaling pathway, which is crucial in mediating inflammatory responses.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 2-Methyl... | <50 | Inhibition of LPS-induced activity |
This inhibition suggests that compounds containing the triazole and quinazoline moieties can be developed as potential anti-inflammatory agents.
Study on Cytotoxicity
A study published in PMC evaluated various triazoloquinazolines for their cytotoxic effects on cancer cell lines. The results indicated that compounds similar to this compound had IC50 values ranging from 2.44 to 9.43 µM against different cell lines, demonstrating significant anticancer potential through intercalative binding to DNA .
Anti-inflammatory Screening
Another study focused on synthesizing a library of compounds based on pyrazolo[1,5-a]quinazolines showed that derivatives with structural similarities to our compound exhibited effective inhibition of inflammatory markers with IC50 values below 50 µM . This reinforces the potential therapeutic applications in treating inflammatory diseases.
Q & A
Basic: What are the optimal synthetic routes for 2-Methyl-5-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline, and how do reaction conditions influence product formation?
The compound can be synthesized via [5+1]-cyclocondensation of [2-(3-aryl-1H-1,2,4-triazol-5-yl)phenyl]amines with aldehydes. Key factors include:
- Solvent choice : Glacial acetic acid or propanol-2 with acidic catalysts (e.g., H₂SO₄) yield dihydro derivatives (e.g., 5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolines) .
- Reaction duration : Shorter reflux times (2–4 hours) favor dihydro intermediates, while prolonged heating (>8 hours) oxidizes them to aromatic derivatives .
- Atmosphere : Inert conditions (nitrogen) reduce side reactions during cyclocondensation .
Alternative routes include oxidation of dihydro derivatives or using acyl halides for direct aromatic ring formation .
Basic: What spectroscopic and analytical methods are critical for confirming the structure of this compound?
- 1H/13C NMR : Distinctive signals differentiate dihydro (C5 at ~67 ppm) and aromatic (C5 at ~147–148 ppm) forms. For example, the 2-methylbenzylthio group shows characteristic aromatic proton splitting (δ 7.2–7.5 ppm) and methyl resonances (δ 2.3–2.5 ppm) .
- LC-MS : Molecular ion peaks (e.g., m/z = 319–404 [M+1]) confirm molecular weight .
- Elemental analysis : Validates purity (e.g., C: 71.23%, H: 6.29%, N: 17.49%) .
Advanced: How can researchers reconcile contradictory spectral data between dihydro and aromatic triazoloquinazolines?
Contradictions arise from hybridization changes at C5 during oxidation. Methodological approaches :
- Dynamic NMR : Track time-dependent oxidation in solution to identify intermediate states .
- Comparative 13C NMR : Dihydro derivatives show sp³-hybridized C5 (δ ~67 ppm), while aromatic forms exhibit sp² hybridization (δ >140 ppm) .
- Controlled oxidation experiments : Monitor spectral shifts under varying durations/temperatures to correlate structural evolution with spectral changes .
Advanced: What strategies optimize the oxidation of dihydro intermediates to aromatic triazoloquinazolines?
- Catalytic oxidation : Use MnO₂ or DDQ in dichloromethane to enhance efficiency and reduce reaction time .
- Thermal control : Reflux in acetic acid at 110°C for 8–12 hours ensures complete oxidation without decomposition .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yields (>90%) .
Advanced: How should researchers design assays to evaluate this compound’s anticancer activity?
- Kinase inhibition assays : Test against EGFR or VEGFR using fluorescence-based ADP-Glo™ kits, referencing IC₅₀ values of related triazoloquinazolines (e.g., 0.5–5 µM) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with dose ranges of 1–100 µM .
- Molecular docking : Predict binding affinity to ATP pockets using AutoDock Vina, focusing on the thioether group’s role in hydrophobic interactions .
Advanced: What substituent modifications enhance bioactivity in triazoloquinazoline derivatives?
- Thioether optimization : Replace 2-methylbenzylthio with electron-withdrawing groups (e.g., CF₃) to improve metabolic stability .
- Aromatic ring substitution : Introduce 3-fluorophenyl or 3-trifluoromethylphenyl at position 2 to enhance kinase inhibition (e.g., 10-fold potency increase in EGFR) .
- Heterocyclic fusion : Pyrazolo or pyrimidine ring fusion improves adenosine receptor antagonism (e.g., IC₅₀ < 10 nM for A₂A) .
Basic: What alternative synthetic pathways exist beyond cyclocondensation?
- Oxidative cyclization : Treat dihydro precursors with MnO₂ or chloranil in refluxing toluene (yields ~85%) .
- Acylhalide route : React [2-(3-aryl-1H-1,2,4-triazol-5-yl)phenyl]amines with 2-methylbenzylsulfonyl chloride in DMF/K₂CO₃ to directly form aromatic derivatives .
Advanced: How do structural modifications impact adenosine receptor binding affinity?
- 5-Amino substitution : Alkylation (e.g., ethyl or propyl) reduces A₂A affinity by 50–100-fold, while acetylation retains activity .
- Heteroaryl groups : 2-Furyl or pyridinyl at position 2 enhances selectivity for A₁ receptors (Ki < 1 nM) .
- Halogenation : 9-Chloro substitution increases blood-brain barrier permeability, critical for CNS-targeted antagonists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
